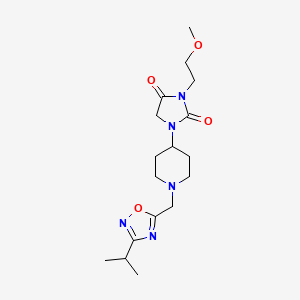![molecular formula C17H13ClF3N5O B2672949 N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 866042-61-7](/img/structure/B2672949.png)
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a triazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate benzyl halides under reflux conditions . The resulting intermediate is then reacted with isocyanates or carbamates to form the final urea derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Flupoxam: A triazole-containing herbicide.
Uniqueness
N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea is unique due to its combination of a triazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c18-14-5-2-6-15(26-10-22-9-24-26)13(14)8-23-16(27)25-12-4-1-3-11(7-12)17(19,20)21/h1-7,9-10H,8H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYYPDXQFDVIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2672873.png)
![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)


![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)
![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/new.no-structure.jpg)

![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2672885.png)
